N-acetyl-3,4-methylenedioxymethcathinone
Overview
Description
N-acetyl-3,4-Methylenedioxymethcathinone is an acetylated analog of methylone, a compound known for its stimulant properties. It has been detected in products marketed as bath salts, plant food, and tablets . The compound is primarily used for forensic and research purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl-3,4-Methylenedioxymethcathinone involves the acetylation of methylone. The reaction typically requires an acetylating agent such as acetic anhydride or acetyl chloride, and a base like pyridine or triethylamine to facilitate the reaction. The reaction is carried out under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and high yield. The reaction conditions are optimized to minimize impurities and maximize the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-acetyl-3,4-Methylenedioxymethcathinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions, alkoxides, and amines are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-acetyl-3,4-Methylenedioxymethcathinone is used in various scientific research applications, including:
Chemistry: It serves as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Biology: The compound is studied for its potential biological effects and interactions with biological systems.
Medicine: Research is conducted to understand its pharmacological properties and potential therapeutic uses.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of N-acetyl-3,4-Methylenedioxymethcathinone is not well understood. it is believed to interact with neurotransmitter systems in the brain, similar to other stimulant compounds. The compound may affect the release and reuptake of neurotransmitters such as dopamine, serotonin, and norepinephrine, leading to its stimulant effects .
Comparison with Similar Compounds
Similar Compounds
Methylone: The parent compound of N-acetyl-3,4-Methylenedioxymethcathinone, known for its stimulant properties.
Methcathinone: Another stimulant compound with similar chemical structure and effects.
3,4-Methylenedioxymethamphetamine (MDMA): A well-known stimulant and empathogen with similar structural features.
Uniqueness
This compound is unique due to its acetylated structure, which may influence its pharmacokinetic properties and biological effects. The acetyl group can affect the compound’s solubility, stability, and interaction with biological targets, distinguishing it from its analogs .
Biological Activity
N-acetyl-3,4-methylenedioxymethcathinone (also known as N-acetylmethylone) is a synthetic derivative of the cathinone family, which has gained attention due to its psychoactive properties and potential for abuse. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and associated toxicity.
Chemical Structure and Properties
This compound has the chemical formula and features a methylenedioxy group attached to a cathinone backbone. This structural modification is significant because it influences the compound's interaction with neurotransmitter systems in the brain.
This compound primarily acts as a monoamine releaser , similar to other synthetic cathinones such as methylone and mephedrone. It enhances the release of key neurotransmitters, including:
- Dopamine (DA) : Increases in extracellular DA levels are associated with the rewarding effects of the drug.
- Serotonin (5-HT) : The compound also elevates serotonin levels, contributing to its psychoactive effects.
- Norepinephrine (NE) : Increases in NE can lead to heightened arousal and cardiovascular stimulation.
Research indicates that this compound may exert its effects through inhibition of the dopamine transporter (DAT) and serotonin transporter (SERT), facilitating neurotransmitter release into the synaptic cleft .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic properties. For example, a study evaluating various β-keto amphetamines found that exposure to these compounds led to increased lactate dehydrogenase (LDH) release in neuronal cell lines, indicating cell membrane damage .
Neurotoxicity
Neurotoxic effects associated with this compound include:
- Apoptosis : Similar to other members of the cathinone family, this compound may induce apoptosis in neuronal cells through oxidative stress mechanisms. Studies have shown that oxidative stress plays a critical role in MDMA-induced neurotoxicity, suggesting potential parallels with this compound .
- Behavioral Effects : Animal studies have indicated that synthetic cathinones can produce behaviors akin to those observed with traditional stimulants. These include increased locomotion and stereotypic behaviors, which are often used as indicators of stimulant activity .
Case Studies and Clinical Observations
Clinical reports highlight the unpredictable toxicity of this compound when used in combination with other substances. A study involving postmortem analyses found multiple new psychoactive substances (NPS) present in cases where synthetic cathinones were implicated in adverse health outcomes . Symptoms reported include:
- Cardiovascular Issues : Tachycardia and hypertension are common.
- Psychiatric Symptoms : Agitation, paranoia, hallucinations, and confusion have been documented.
Summary of Findings
Aspect | Details |
---|---|
Chemical Formula | C13H15NO |
Mechanism of Action | Monoamine release via DAT and SERT inhibition |
Toxicity Indicators | Increased LDH release; apoptosis in neuronal cells |
Clinical Symptoms | Tachycardia, hypertension, agitation, hallucinations |
Research Needs | More studies on long-term effects and mechanisms of action |
Properties
IUPAC Name |
N-[1-(1,3-benzodioxol-5-yl)-1-oxopropan-2-yl]-N-methylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-8(14(3)9(2)15)13(16)10-4-5-11-12(6-10)18-7-17-11/h4-6,8H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBOFEWMUYVYDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC2=C(C=C1)OCO2)N(C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201043037 | |
Record name | N-acetyl-3,4-methylenedioxymethcathinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201043037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227293-15-3 | |
Record name | N-Acetyl-3,4-methylenedioxymethcathinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1227293153 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-acetyl-3,4-methylenedioxymethcathinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201043037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ACETYL-3,4-METHYLENEDIOXYMETHCATHINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TUD6783AYW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.